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Compound of Interest

Compound Name: Mitochondrial Fusion Promoter M1

Cat. No.: B15576139

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: Mitochondrial Fusion
Promoter M1

Mitochondrial Fusion Promoter M1 is a cell-permeable hydrazone compound that has been
identified as a potent facilitator of mitochondrial fusion.[1][2] It is a valuable research tool for
investigating mitochondrial dynamics and its role in various cellular processes and disease
models.

Chemical Structure and Properties

M1, with the IUPAC name 4-chloro-2-[(E)-C-methyl-N-(2,4,6-
trichloroanilino)carbonimidoyl]phenol, is a small molecule with the following key
characteristics|[3]:
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Property Value
Molecular Formula C14H10ClaN20
Molecular Weight 364.05 g/mol [3]
CAS Number 219315-22-7
Appearance White to beige powder
B Soluble in DMSO (up to 100 mM) and ethanol
Solubility
(at 6 mg/mL).[1]
Store lyophilized powder at room temperature,
Storage desiccated. In solution, store at -20°C for up to 2

months.[1]

SMILES String:Clclc(c(cc(cl)CI)CI)NNC(=C)c2c(ccc(c2)ChHO

Mechanism of Action and Signaling Pathway

Mitochondrial Fusion Promoter M1 exerts its effects by modulating intracellular signaling
pathways that control the expression and activity of key mitochondrial fusion proteins. Recent
studies have elucidated a mechanism involving the inhibition of the Phosphoinositide 3-kinase
(PI13K)/Protein Kinase B (Akt) signaling pathway.

PI3K/Akt Sighaling Pathway Inhibition

M1 has been shown to inhibit the activation of the PI3K/Akt signaling pathway.[3][4] This
pathway is a central regulator of numerous cellular processes, including cell growth,
proliferation, and survival.[5][6] In the context of mitochondrial dynamics, the inhibition of
PI3K/Akt signaling by M1 leads to an upregulation of mitochondrial fusion proteins.
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This inhibitory action leads to an increase in the expression of key mitochondrial fusion
proteins, Mitofusin-2 (MFN2) and Optic Atrophy 1 (OPA1).[3][4] While the precise
transcriptional regulators downstream of Akt that control MFN2 and OPAL expression are an
area of active investigation, the net effect is an enhanced population of these essential fusion
components.

Quantitative Data Summary

The efficacy of Mitochondrial Fusion Promoter M1 has been quantified in various studies.
The following tables summarize key findings:

Table 3.1: In Vitro Efficacy of M1

© 2025 BenchChem. All rights reserved. 4/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/39625494/
https://www.researchgate.net/publication/386378497_The_Mitochondrial_Fusion_Promoter_M1_Mitigates_Cigarette_Smoke-Induced_Airway_Inflammation_and_Oxidative_Stress_via_the_PI3K-AKT_Signaling_Pathway
https://www.benchchem.com/product/b15576139?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

M1
. _ Treatment Observed Quantitative
Cell Line Concentrati ] ) Reference
Duration Effect Metric
on
Restoration
Mfnl of
5.3 uM ) ) ECs0=5.3
Knockout 24 hours mitochondrial
(ECso0) uM
MEFs tubular
network
Restoration
Mfn2 of
4.42 uM ) ) ECso=4.42
Knockout 24 hours mitochondrial
(ECs0) uM
MEFs tubular
network
Protection
against
MPP+-
SH-SY5Y 5uM 24 hours ) -
induced
mitochondrial
fragmentation
Prevention of
cholesterol-
BRIN-BD11 induced
Pancreatic B- 20 uM 12 hours impairment of -
cells oxygen
consumption
rate
BRIN-BD11 Decrease in
) ) ) 1.0+0.44
Pancreatic [3- 20 uM 12 hours mitochondrial old
0
cells ROS
Enhancement
BRIN-BD11 of 0.29 + 0.05
Pancreatic B- 20 uM 12 hours mitochondrial ~ fold to 0.5 +
cells membrane 0.07 fold
potential
© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Attenuation of

_ TPHP-
TM3 Leydig )
1uM 12 hours induced -
cells ) ]
mitochondrial
reduction
Increased
BEAS-2B _
) expression of
Airway
o - - MFN2 and - [4]
Epithelial
OPA1l
Cells ]
proteins
BEAS-2B Decreased
Airway expression of ]
Epithelial DRP1 and
Cells MFF proteins

Table 3.2: In Viva Efficacy of M1

] Route of Observed
Animal Model M1 Dosage o . Reference
Administration Effect
Increased brain
mitochondrial
) fusion, reduced
Rats with
2 mg/kg Intravenous (i.v.) brain

Cardiac I/R Injury

mitochondrial
dysfunction and

apoptosis.

Diabetic Rats 2 mg/kg/day

Attenuated
reduction in
Optic Atrophy 1
(Opal)

expression in

Intraperitoneal

diabetic hearts.

Experimental Protocols
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The following are detailed methodologies for key experiments involving the use of
Mitochondrial Fusion Promoter M1.

General Experimental Workflow

Preparation

Cell Culture M1 Stock Solution
(e.g., SH-SY5Y, MEFs) (in DMSO)

Treatment

Incubate cells with M1
(e.g., 5-25 pM for 12-24h)

Analysis

Immunofluorescence Western Blot Seahorse XF Assay ATP Luminescence ROS Detection
(Mitochondrial Morphology) (Fusion/Fission Proteins) (OCR, ECAR) Assay (e.g., MitoSOX)

Click to download full resolution via product page

Protocol: Immunofluorescence Staining for
Mitochondrial Morphology

This protocol is adapted from standard immunofluorescence procedures to assess changes in
mitochondrial morphology following M1 treatment.

o Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in
60-70% confluency at the time of staining.

e M1 Treatment: Prepare a working solution of M1 in cell culture medium from a DMSO stock.
Treat cells for the desired time and concentration (e.g., 5 UM for 24 hours). Include a vehicle
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control (DMSO).

Fixation: Aspirate the medium and wash the cells once with pre-warmed PBS. Fix the cells
with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100
in PBS for 10 minutes.

Blocking: Wash the cells three times with PBS. Block with 1% BSA in PBS for 1 hour at room
temperature.

Primary Antibody Incubation: Incubate the cells with a primary antibody against a
mitochondrial marker (e.g., anti-TOM20 or anti-HSP60) diluted in blocking buffer overnight at
4°C.

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a
fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room
temperature in the dark.

Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips on
microscope slides using a mounting medium containing DAPI. Acquire images using a
fluorescence or confocal microscope.

Analysis: Quantify mitochondrial morphology (e.g., length, branching) using image analysis
software such as ImageJ/Fiji.

Protocol: Western Blotting for Mitochondrial Dynamics
Proteins

This protocol outlines the steps to quantify the expression levels of mitochondrial fusion and
fission proteins.

o Cell Lysis: After M1 treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer
supplemented with protease and phosphatase inhibitors.

¢ Protein Quantification: Determine the protein concentration of the lysates using a BCA
protein assay.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of
protein (e.g., 20-30 pg) onto an SDS-polyacrylamide gel and perform electrophoresis.

e Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose
membrane.

» Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with
0.1% Tween 20 (TBST) for 1 hour at room temperature.

e Primary Antibody Incubation: Incubate the membrane with primary antibodies against
proteins of interest (e.g., MFN2, OPA1, DRP1, p-DRP1, FIS1, MFF, and a loading control like
B-actin or GAPDH) overnight at 4°C.

e Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with
an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

o Detection: Wash the membrane three times with TBST. Visualize the protein bands using an
enhanced chemiluminescence (ECL) substrate and an imaging system.

o Densitometry: Quantify the band intensities using image analysis software and normalize to
the loading control.

Protocol: Seahorse XF Assay for Mitochondrial
Respiration

This protocol measures the oxygen consumption rate (OCR) to assess mitochondrial function.

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density.
e M1 Treatment: Treat cells with M1 for the desired duration.

e Assay Preparation: One hour before the assay, replace the culture medium with Seahorse
XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and
incubate in a non-COz2 incubator at 37°C.

e Mito Stress Test: Load the injector ports of the Seahorse sensor cartridge with modulators of
mitochondrial respiration (e.g., oligomycin, FCCP, and a mixture of rotenone and antimycin
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A).

o Data Acquisition: Calibrate the Seahorse XF Analyzer and initiate the assay to measure
basal OCR and the cellular response to the injected compounds.

o Data Analysis: Use the Seahorse Wave software to calculate key parameters of
mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal
respiration, and spare respiratory capacity.

Concluding Remarks

Mitochondrial Fusion Promoter M1 is a powerful tool for studying the intricate processes of
mitochondrial dynamics. Its ability to promote fusion, particularly in models of mitochondrial
fragmentation, provides a valuable means to investigate the functional consequences of
mitochondrial morphology. The elucidation of its mechanism of action via the PI3K/Akt signaling
pathway opens new avenues for exploring the regulation of mitochondrial dynamics and its
therapeutic potential in a range of pathologies associated with mitochondrial dysfunction. This
guide provides a comprehensive overview of the chemical properties, mechanism of action,
and experimental applications of M1 to support its effective use in research and drug
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15576139#mitochondrial-fusion-promoter-m1-
chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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